molecular formula C7H8BrClFN B1379545 5-Bromo-2-fluoro-4-methylaniline hydrochloride CAS No. 1820619-16-6

5-Bromo-2-fluoro-4-methylaniline hydrochloride

Cat. No.: B1379545
CAS No.: 1820619-16-6
M. Wt: 240.5 g/mol
InChI Key: FSNYNRGQPMYJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-4-methylaniline hydrochloride is an organic compound with the molecular formula C7H7BrFN·HCl. It is a derivative of aniline, substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methylaniline hydrochloride typically involves multiple steps:

    Nitration: The starting material, 2-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: Finally, bromination is carried out to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylaniline hydrochloride undergoes various types of chemical reactions:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different substituent.

    Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted anilines, while oxidation can produce corresponding nitro compounds.

Scientific Research Applications

5-Bromo-2-fluoro-4-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-2-methylaniline: Similar structure but different substitution pattern.

    2-Fluoro-4-methylaniline: Lacks the bromine substituent.

    5-Bromo-2-fluoroaniline: Lacks the methyl group.

Uniqueness

5-Bromo-2-fluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in applications where precise control over chemical reactivity is required.

Properties

IUPAC Name

5-bromo-2-fluoro-4-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNYNRGQPMYJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoro-4-methylaniline hydrochloride
Reactant of Route 2
5-Bromo-2-fluoro-4-methylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-fluoro-4-methylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-fluoro-4-methylaniline hydrochloride
Reactant of Route 5
5-Bromo-2-fluoro-4-methylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-fluoro-4-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.